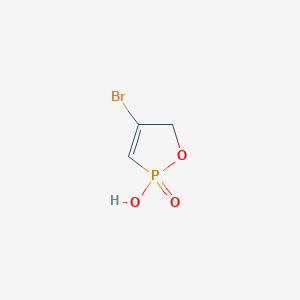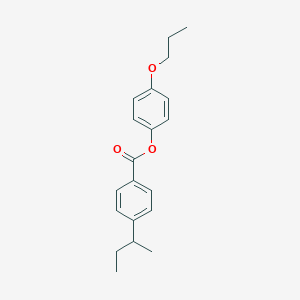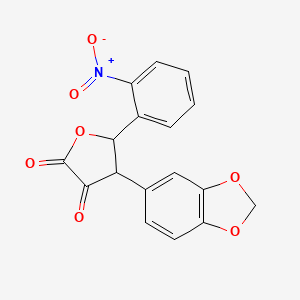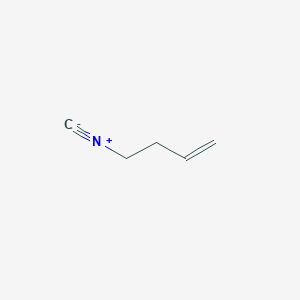
4-Isocyanobut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isocyanobut-1-ene is an organic compound with the molecular formula C5H7NO. It is a member of the isocyanate family, characterized by the presence of an isocyanate group (-N=C=O) attached to a butene backbone. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Isocyanobut-1-ene can be synthesized through several methods. One common approach involves the reaction of 4-bromo-1-butene with potassium cyanate in the presence of a phase transfer catalyst. The reaction typically occurs under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: In an industrial setting, this compound is often produced via the reaction of 4-chloro-1-butene with sodium cyanate. This method is favored due to its high yield and cost-effectiveness. The reaction is carried out in a solvent such as acetonitrile, and the product is purified through distillation .
Chemical Reactions Analysis
Types of Reactions: 4-Isocyanobut-1-ene undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The isocyanate group can be substituted with other nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Oxides and related compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Ureas, carbamates, and thiocarbamates.
Scientific Research Applications
4-Isocyanobut-1-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a reagent in the modification of biomolecules, such as proteins and nucleic acids.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 4-Isocyanobut-1-ene involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, allowing it to react readily with nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations, leading to the formation of stable products like ureas and carbamates .
Comparison with Similar Compounds
4-Isothiocyanatobut-1-ene: Similar in structure but contains a thiocyanate group (-N=C=S) instead of an isocyanate group.
4-Bromo-1-butene: A precursor in the synthesis of 4-Isocyanobut-1-ene.
4-Chloro-1-butene: Another precursor used in industrial production.
Uniqueness: this compound is unique due to its specific reactivity profile and versatility in forming a wide range of derivatives. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
4-isocyanobut-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c1-3-4-5-6-2/h3H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUJBZSIIVOFIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC[N+]#[C-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50808952 |
Source


|
| Record name | 4-Isocyanobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50808952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62398-42-9 |
Source


|
| Record name | 4-Isocyanobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50808952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(1-Chloro-4-methylhexan-2-yl)oxy]methyl}oxirane](/img/structure/B14521424.png)

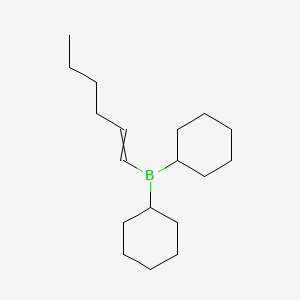
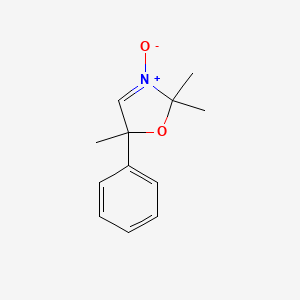
![7-[5-(3-Oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14521447.png)
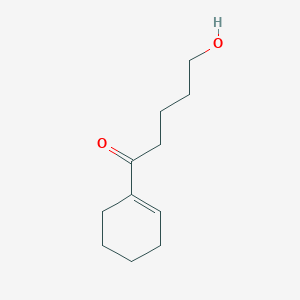
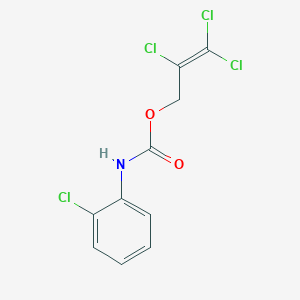
![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL octadecanoate](/img/structure/B14521466.png)
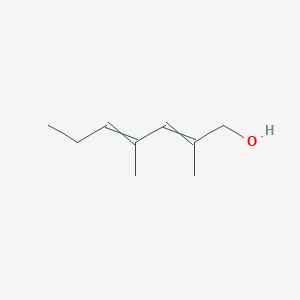
![N,N'-Bis[(4-methyl-1,3-benzothiazol-2-yl)]thiourea](/img/structure/B14521481.png)
![N-[2-(Benzenesulfonyl)-5-nitrophenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14521484.png)
